molecular formula C7H3ClN2O3S B3157561 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol CAS No. 850258-89-8

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Cat. No. B3157561
CAS RN: 850258-89-8
M. Wt: 230.63 g/mol
InChI Key: MNXNEWOKLZIMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methods involve using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be confirmed by IR, 1H/13C-NMR, and mass . The benzoxazole is a bicyclic planar molecule .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be determined by techniques such as IR, 1H/13C-NMR, and mass .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives serve as valuable starting materials in drug discovery. Researchers have explored various mechanistic approaches using benzoxazole moieties. The compound’s bicyclic planar structure allows for broad substrate scope and functionalization. Notably, it has been associated with several biological activities:

Antimicrobial Activity

Presence of electron-withdrawing groups in benzoxazole derivatives enhances their antimicrobial activity against bacteria (e.g., Pseudomonas aeruginosa), fungi (e.g., Aspergillus niger), and other pathogens .

Materials Science and Nanocatalysis

Researchers have developed synthetic methodologies for benzoxazole derivatives using 2-aminophenol as a precursor. Nanocatalysts, metal catalysts, and ionic liquid catalysts facilitate efficient synthesis under various reaction conditions. For instance, a magnetic solid acid nanocatalyst was employed for benzoxazole synthesis using 2-aminophenol and aldehyde, achieving high yields .

Safety and Hazards

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol may be harmful if swallowed and irritating to eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-chloro-7-nitro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)5(2-3)10(11)12/h1-2H,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXNEWOKLZIMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
Reactant of Route 6
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.